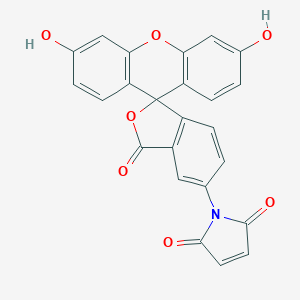

Fluorescein-maleimide

説明

特性

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 |

Source

|

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75350-46-8 |

Source

|

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescein-Maleimide: A Technical Guide to Thiol-Reactive Labeling in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-maleimide is a thiol-reactive fluorescent probe widely utilized in biochemistry for the specific labeling of proteins, peptides, and other biomolecules.[1][2][3] This guide provides an in-depth overview of its core applications, reaction chemistry, experimental protocols, and data interpretation. Fluorescein (B123965), a bright, green-fluorescent dye, is functionalized with a maleimide (B117702) group, which exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found on cysteine residues within proteins.[1][2][4] This covalent labeling reaction forms a stable thioether bond, enabling the sensitive detection and characterization of biomolecules in a variety of applications.[1][2]

The primary applications of Fluorescein-maleimide include fluorescence microscopy, flow cytometry, and ligand-binding assays.[1] It is also employed to study protein conformational changes, the assembly of multi-subunit complexes, and to detect the redox state of thiols in cells.[5][6]

Core Principles of Fluorescein-Maleimide Labeling

The utility of Fluorescein-maleimide hinges on the specific and efficient reaction between the maleimide moiety and a free sulfhydryl group. This reaction is most efficient at a pH range of 6.5 to 7.5.[7][8][9] At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than an amine group, ensuring high specificity for cysteine residues over other amino acid side chains like lysine.[9] It is important to note that maleimides do not react with disulfide bonds; therefore, reducing agents like DTT or TCEP may be necessary to generate free thiols from existing disulfide bridges in proteins.[4][9]

Data Presentation: Photophysical and Chemical Properties

Quantitative data for Fluorescein-maleimide is crucial for experimental design and data analysis. The following table summarizes its key spectral and physicochemical properties.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~490 - 498 nm | Varies slightly with solvent and conjugation state.[1][4][5][10] |

| Emission Maximum (λem) | ~515 - 519 nm | Varies slightly with solvent and conjugation state.[1][5][10] |

| Molar Extinction Coefficient (ε) | ≥74,000 cm⁻¹M⁻¹ | A high value, indicative of strong light absorption.[1][10] |

| Fluorescence Quantum Yield (Φ) | ~0.79 - 0.95 | Represents high fluorescence efficiency.[1][10] |

| Optimal pH for Reaction | 6.5 - 7.5 | Ensures specific reaction with thiol groups.[7][8][9] |

| Reactive Group | Maleimide | Reacts with sulfhydryl (thiol) groups.[1][7] |

| Resulting Bond | Thioether | A stable, covalent bond.[1][2] |

Experimental Protocols

General Protocol for Protein Labeling with Fluorescein-Maleimide

This protocol provides a general methodology for labeling a protein with Fluorescein-maleimide. Optimization is often required for specific proteins and applications.

1. Preparation of Protein and Reagents:

-

Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH between 7.0 and 7.5. Good choices include PBS, HEPES, or Tris buffers.[2][11] The protein concentration should ideally be in the range of 2-10 mg/mL for optimal labeling efficiency.[4] If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols using a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[4][9]

-

Fluorescein-Maleimide Stock Solution: Immediately before use, dissolve the Fluorescein-maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][4] This solution should be protected from light and moisture and can be stored at -20°C for a limited time.[4]

2. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Fluorescein-maleimide stock solution to the protein solution.[11] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9][11]

3. Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[9][12]

4. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of fluorescein (~494 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

-

A_max is the absorbance at the excitation maximum of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is a correction factor for the dye's absorbance at 280 nm (typically around 0.17 for fluorescein).[10]

-

5. Storage:

-

Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage.[12][13] The addition of a carrier protein like BSA (0.1%) can improve stability.[13]

Mandatory Visualizations

Reaction of Fluorescein-Maleimide with a Thiol Group

Caption: Reaction of Fluorescein-Maleimide with a thiol group.

Experimental Workflow for Protein Labeling

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. biotium.com [biotium.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescein-Maleimide, 2228857-33-6 | BroadPharm [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Fluorescein-Maleimide Reaction with Cysteine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental considerations, and practical applications of the reaction between fluorescein-maleimide (B12279895) and cysteine residues. This conjugation chemistry is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins, peptides, and other biomolecules for a wide range of research, diagnostic, and therapeutic applications.

The Core Reaction: Mechanism and Kinetics

The conjugation of fluorescein-maleimide to a cysteine residue proceeds via a Michael addition reaction.[1][2][3][4][5][6] This reaction involves the nucleophilic attack of the thiolate anion (the deprotonated form of the cysteine's sulfhydryl group) on one of the carbon atoms of the maleimide's carbon-carbon double bond.[2] This forms a stable, covalent thioether bond.[4][7][8][9]

The reaction is highly chemoselective for thiol groups, particularly within a specific pH range.[4][6] At a pH between 6.5 and 7.5, the reaction with thiols is significantly faster—approximately 1,000 times faster—than the reaction with amines.[4][10] This selectivity is crucial for the specific labeling of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine (B10760008).

Several factors influence the kinetics of this reaction. The choice of solvent, initiator, and the specific thiol can affect whether the reaction follows a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism.[3][5] The overall reaction rate is dictated by the reactivity of the thiol, which can be modulated by factors such as pH and the local chemical environment.[1] For instance, lowering the pH can slow the gelation kinetics in hydrogel formation, a process that relies on this reaction.[1]

Caption: General mechanism of the fluorescein-maleimide reaction with a cysteine residue.

Critical Reaction Parameters and Side Reactions

pH Dependence: The pH of the reaction buffer is a critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][6][10] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, and the reactivity towards primary amines (e.g., lysine residues) becomes a significant competing reaction, leading to a loss of specificity.[4][10][11]

Maleimide Stability and Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at higher pH values.[4] This hydrolysis opens the ring to form a maleamic acid, which is unreactive towards thiols.[4] Therefore, aqueous solutions of maleimide-functionalized molecules should be prepared fresh and not stored for extended periods.[4][10]

Thioether Bond Stability and Reversibility: While generally considered stable, the thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[12][13] This can be a concern for in vivo applications where the local environment is reducing.[12] N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides, with reduced deconjugation in serum.[14]

N-Terminal Cysteine Rearrangement: A notable side reaction can occur when the cysteine residue is located at the N-terminus of a peptide or protein. The newly formed succinimidyl thioether can undergo an intramolecular rearrangement, where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a more stable six-membered thiazine (B8601807) ring.[15][16][17] This rearrangement is pH-dependent, occurring more rapidly at neutral to basic pH.[15] While this can be an undesired side reaction, the resulting thiazine linker has been shown to be more stable and less susceptible to thiol exchange reactions.[17]

Caption: Potential side reactions in the fluorescein-maleimide cysteine conjugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the fluorescein-maleimide reaction with cysteine, providing a basis for experimental design and analysis.

| Parameter | Typical Value/Range | Notes |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions.[4][6][10] |

| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | Dependent on the specific thiol and reaction conditions.[6] |

| Coupling Efficiency | 70 - 90% | Can be influenced by protein accessibility and reaction conditions.[7][8] |

| Specificity for Thiols | >95% | At optimal pH, the reaction is highly selective over other nucleophiles.[7][8] |

| Molar Extinction Coefficient (ε) of Fluorescein (B123965) | ~78,000 M⁻¹cm⁻¹ at ~492 nm | Used for determining the degree of labeling.[18] |

Experimental Protocols

This section provides a generalized protocol for labeling a protein with fluorescein-maleimide. It is essential to optimize the conditions for each specific protein and application.

Materials

-

Protein containing a free cysteine residue

-

Fluorescein-5-Maleimide

-

Reaction Buffer: e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.[10] Other suitable buffers include PBS, Tris, or HEPES at pH 6.5-7.5.[10][19] Buffers should be free of thiol-containing reagents.[10]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[7]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.[7]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[10][18]

-

Anhydrous DMSO or DMF for dissolving the fluorescein-maleimide.[19]

Experimental Workflow

Caption: A typical experimental workflow for labeling a protein with fluorescein-maleimide.

Detailed Methodology

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein has been stored under oxidizing conditions, it may be necessary to reduce disulfide bonds to free up the cysteine thiol groups. Add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] If DTT is used, it must be removed by dialysis or desalting before adding the maleimide reagent.[7]

-

-

Fluorescein-Maleimide Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM to react with any excess fluorescein-maleimide.[7]

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Determine the concentration of the attached fluorescein by measuring the absorbance at approximately 492 nm.

-

Calculate the degree of labeling (DOL), which is the molar ratio of fluorescein to protein, using the following equation: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance of the dye at its maximum wavelength, A_280 is the absorbance of the conjugate at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.[8]

-

Conclusion

The reaction between fluorescein-maleimide and cysteine is a robust and highly specific method for labeling biomolecules. A thorough understanding of the reaction mechanism, the influence of critical parameters like pH, and the potential for side reactions is essential for successful and reproducible bioconjugation. By following well-defined experimental protocols and carefully characterizing the resulting conjugates, researchers can effectively utilize this powerful chemical tool to advance their scientific and drug development objectives.

References

- 1. DSpace [scholarworks.umass.edu]

- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 19. biotium.com [biotium.com]

An In-depth Technical Guide to the Spectral Properties of Fluorescein-5-maleimide

For researchers, scientists, and drug development professionals leveraging fluorescent technologies, a comprehensive understanding of the tools at their disposal is paramount. Fluorescein-5-maleimide is a widely utilized thiol-reactive fluorescent probe, valued for its bright green emission and specific covalent labeling capabilities. This guide provides a detailed overview of its core spectral properties, experimental protocols for its use, and visualizations of common laboratory workflows.

Core Spectral and Physicochemical Properties

Fluorescein-5-maleimide is a derivative of the fluorescein (B123965) dye, functionalized with a maleimide (B117702) group. This maleimide moiety enables the specific and covalent attachment to free sulfhydryl groups, such as those found on cysteine residues in proteins, forming a stable thioether bond. This characteristic makes it an invaluable tool for fluorescently tagging biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and ligand-binding assays.

The spectral characteristics of Fluorescein-5-maleimide are crucial for experimental design and data interpretation. These properties can be influenced by environmental factors such as pH, solvent polarity, and the local molecular environment following conjugation.

Quantitative Spectral Data

The key spectral and physical parameters of Fluorescein-5-maleimide are summarized in the table below. It is important to note that the exact values for excitation and emission maxima can vary slightly depending on the solvent and local environment.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492 - 498 nm | Varies with solvent and pH. |

| Emission Maximum (λem) | ~515 - 519 nm | Varies with solvent and pH. |

| Molar Extinction Coefficient (ε) | ≥80,000 cm⁻¹M⁻¹ | Indicates strong light absorption. |

| Quantum Yield (Φ) | ~0.79 - 0.95 | Represents high fluorescence efficiency. |

| Molecular Weight | 427.4 g/mol | |

| Solubility | Soluble in DMF and DMSO. |

Experimental Protocols

Accurate and reproducible results when using Fluorescein-5-maleimide hinge on meticulous experimental execution. Below are detailed methodologies for protein labeling and the determination of spectral properties.

Protein Labeling with Fluorescein-5-maleimide

This protocol outlines the general steps for conjugating Fluorescein-5-maleimide to a protein containing free sulfhydryl groups.

Materials:

-

Protein of interest with available sulfhydryl groups

-

Fluorescein-5-maleimide

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5 (Thiol-maleimide reaction is most specific in this pH range).

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: DTT or 2-mercaptoethanol

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding the maleimide.

-

Dye Preparation: Immediately before use, dissolve Fluorescein-5-maleimide in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a molar excess of the Fluorescein-5-maleimide stock solution to the protein solution. A 10 to 25-fold molar excess of the dye is a common starting point.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent like DTT to react with any unreacted maleimide.

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

-

Storage: Store the labeled protein protected from light at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.

Determination of Spectral Properties

This protocol describes how to measure the key spectral characteristics of a fluorescent molecule like Fluorescein-5-maleimide.

Materials:

-

Fluorescein-5-maleimide

-

Appropriate solvent (e.g., 0.1 M Tris pH 8.0 or ethanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure for Measuring Absorption Spectrum and Molar Extinction Coefficient:

-

Prepare a stock solution of Fluorescein-5-maleimide of a known concentration in the chosen solvent.

-

Perform a serial dilution to create a series of standards with known concentrations.

-

Using the spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for Fluorescein-5-maleimide is around 494 nm.

-

Plot a graph of absorbance versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

Procedure for Measuring Fluorescence Excitation and Emission Spectra:

-

Prepare a dilute solution of Fluorescein-5-maleimide in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

To measure the emission spectrum, set the excitation wavelength of the fluorometer to the λmax of absorbance (e.g., 494 nm) and scan a range of emission wavelengths (e.g., 500-600 nm). The peak of this spectrum is the emission maximum (λem).

-

To measure the excitation spectrum, set the emission wavelength to the λem (e.g., 518 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm). The peak of this spectrum should correspond to the absorbance maximum.

Visualizing Workflows and Concepts

Graphical representations of experimental processes and conceptual frameworks can greatly aid in understanding. The following diagrams, created using the DOT language, illustrate common scenarios involving Fluorescein-5-maleimide.

A Technical Guide to the Excitation and Emission Spectra of Fluorescein-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of fluorescein-maleimide (B12279895), a widely used thiol-reactive fluorescent probe. The information herein is intended to equip researchers with the foundational knowledge required for the successful application of this reagent in labeling proteins, peptides, and other sulfhydryl-containing biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and studies of protein conformational changes.

Core Spectral and Physicochemical Properties

Fluorescein-maleimide is a derivative of the bright green fluorescent dye, fluorescein (B123965), which has been functionalized with a maleimide (B117702) group. This maleimide moiety allows for the specific, covalent labeling of free sulfhydryl groups (thiols), commonly found on cysteine residues within proteins. The resulting thioether bond is stable, making it an excellent tool for creating fluorescently-tagged biomolecules.

The spectral characteristics of fluorescein-maleimide are crucial for its application. These properties, including the excitation and emission maxima, molar extinction coefficient, and quantum yield, are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and the local molecular environment after conjugation to a biomolecule.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492 - 498 nm | Varies slightly depending on the solvent and pH.[1] |

| Emission Maximum (λem) | ~515 - 519 nm | Varies slightly depending on the solvent and pH.[1] |

| Molar Extinction Coefficient (ε) | ≥80,000 cm⁻¹M⁻¹ | A high value, indicative of strong light absorption.[1][2] |

| Quantum Yield (Φ) | ~0.79 - 0.95 | Represents high fluorescence efficiency.[1] |

Experimental Protocols

General Protocol for Protein Labeling with Fluorescein-Maleimide

This protocol provides a general procedure for labeling a protein with fluorescein-maleimide. Optimization may be required for specific proteins and applications.

Materials:

-

Protein with available sulfhydryl groups

-

Fluorescein-5-Maleimide

-

Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2. The optimal pH range for the reaction is 6.5-7.5.

-

Quenching reagent (e.g., DTT or 2-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein containing free sulfhydryl groups in the labeling buffer. To prevent the oxidation of sulfhydryls, which would inhibit labeling, it is recommended to work with freshly prepared samples or to use a reducing agent and subsequently remove it before labeling.

-

Dye Preparation: Immediately before use, dissolve the fluorescein-maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved fluorescein-maleimide to the protein solution. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a quenching reagent, such as DTT or 2-mercaptoethanol, to a final concentration of ~10-fold molar excess over the maleimide.

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or through dialysis. This step is crucial for accurate determination of the degree of labeling and for downstream applications.

-

Storage: Store the labeled protein protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the excitation and emission spectra of a fluorescein-maleimide labeled protein using a spectrofluorometer.

Materials:

-

Fluorescein-maleimide labeled protein

-

Spectrofluorometer

-

Quartz cuvette

-

Appropriate buffer (matching the buffer used for the labeled protein)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Sample Preparation: Prepare a dilute solution of the fluorescein-maleimide labeled protein in the buffer. The concentration should be adjusted to ensure the fluorescence intensity is within the linear range of the detector.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known absorption maximum of fluorescein (~495 nm).

-

Scan a range of emission wavelengths, typically from 500 nm to 600 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, typically from 400 nm to 510 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex). This spectrum should resemble the absorption spectrum of the fluorophore.

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both the emission and excitation scans to visualize the spectra and determine the maxima.

Visualizations

Experimental Workflow for Protein Labeling and Spectral Analysis

Caption: Workflow for labeling a protein with fluorescein-maleimide and subsequent spectral analysis.

Signaling Pathway: FRET-based Protease Activity Assay

Fluorescein can be used as a donor in a Förster Resonance Energy Transfer (FRET) pair to detect protease activity. In this example, a substrate peptide is labeled with a donor (fluorescein) and a quencher. In the intact state, the proximity of the quencher dampens the fluorescence of fluorescein. Upon cleavage by a specific protease, the quencher is released, leading to an increase in fluorescein fluorescence.

References

A Technical Guide to Thiol-Reactive Fluorescent Probes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive fluorescent probes, essential tools for understanding protein structure, function, and dynamics. We will delve into the core principles of thiol-reactive labeling, explore the various classes of probes available, and provide detailed protocols for their successful application.

Core Principles of Thiol-Reactive Labeling

Thiol-reactive fluorescent probes are molecules that contain a reactive group that specifically and covalently binds to the thiol group (-SH) of cysteine residues in proteins. This specificity is advantageous because cysteine is a relatively rare amino acid, allowing for site-specific labeling of proteins.[1] This targeted modification is crucial in applications where preserving the protein's activity or binding affinity is paramount.[1] The covalent bond formed between the probe and the protein is typically a stable thioether or disulfide bond, ensuring that the fluorescent label remains attached throughout subsequent experiments.

The primary mechanism of action involves the nucleophilic thiol group of a cysteine residue attacking an electrophilic center on the fluorescent probe.[2] Common thiol-reactive functional groups include maleimides, iodoacetamides, and pyridyl disulfides, each with distinct reaction characteristics.

Classes of Thiol-Reactive Fluorescent Probes

A diverse array of thiol-reactive probes is available, offering a wide spectrum of fluorescent properties to suit various experimental needs. The choice of probe depends on factors such as the desired excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity.

Maleimide-Based Probes

Maleimides are among the most popular thiol-reactive moieties.[3] They react with thiols via a Michael addition reaction to form a stable thioether linkage.[2][4] This reaction is highly specific for thiols at neutral pH (6.5-7.5), minimizing off-target labeling of other amino acid residues like lysine (B10760008).[5]

Iodoacetamide-Based Probes

Iodoacetamides react with thiols through a nucleophilic substitution reaction, also forming a stable thioether bond.[3] While highly effective, iodoacetamides can exhibit some reactivity towards other nucleophilic residues like histidine, methionine, and lysine at higher pH values.[3][6]

Other Thiol-Reactive Chemistries

Beyond maleimides and iodoacetamides, other reactive groups are utilized for specific applications:

-

Pyridyl Disulfides: These reagents react with thiols to form a disulfide bond, which can be cleaved by reducing agents. This reversibility is advantageous for applications requiring the removal of the fluorescent label.

-

Thiosulfates: These water-soluble reagents also form reversible disulfide bonds with thiols.[7][8]

-

Vinyl Sulfones: This group also reacts with thiols via a Michael addition mechanism.[9]

Quantitative Data of Common Thiol-Reactive Probes

For ease of comparison, the following tables summarize the key spectral properties of several commercially available thiol-reactive fluorescent probes.

Table 1: Maleimide-Based Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Alexa Fluor 488 C₅ Maleimide[7] | 495 | 519 | >70,000 | ~0.92 |

| Alexa Fluor 546 C₅ Maleimide[7] | 556 | 573 | >100,000 | ~0.79 |

| Alexa Fluor 594 C₅ Maleimide[7] | 590 | 617 | >85,000 | ~0.66 |

| Alexa Fluor 647 C₂ Maleimide[7] | 650 | 668 | >239,000 | ~0.33 |

| ThioGlo™1[2] | 379 | 513 | N/A | N/A |

| ThioGlo™3[2] | 378 | 446 | N/A | N/A |

| ThioGlo™5[2] | 365 | 536 | N/A | N/A |

Table 2: Iodoacetamide-Based Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| 5-Iodoacetamidofluorescein (5-IAF) | 491 | 518 | ~75,000 | ~0.92 |

| Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) | 546 | 572 | ~90,000 | ~0.23 |

| Eosin-5-iodoacetamide | 524 | 546 | ~83,000 | ~0.19 |

| BODIPY FL Iodoacetamide | 503 | 512 | ~80,000 | ~0.90 |

Experimental Protocols

The following are generalized protocols for labeling proteins with thiol-reactive fluorescent probes. Optimization may be required for specific proteins and probes.

Protein Preparation and Reduction of Disulfide Bonds

-

Dissolve the Protein: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate, Tris, or HEPES at pH 7.0-7.5.[8][10] Avoid buffers containing thiols, such as DTT or 2-mercaptoethanol (B42355), in the final labeling step.

-

Reduce Disulfide Bonds (if necessary): If the cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Add a 10- to 100-fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][8][10]

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Remove the Reducing Agent: The reducing agent must be removed before adding the thiol-reactive probe to prevent it from reacting with the dye.

Labeling Reaction

-

Prepare the Probe Stock Solution: Dissolve the thiol-reactive fluorescent probe in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

-

Add the Probe to the Protein: While gently stirring, add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.[10] The optimal molar ratio may need to be determined empirically.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

Purification of the Labeled Protein

-

Stop the Reaction: The reaction can be stopped by adding a low-molecular-weight thiol, such as 2-mercaptoethanol or glutathione, to quench the excess reactive dye.[10]

-

Separate the Labeled Protein: Remove the unreacted probe and any quenching agent by:

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in thiol-reactive labeling, the following diagrams have been generated using the DOT language.

Caption: Mechanism of thiol-reactive fluorescent labeling of a protein.

Caption: Experimental workflow for protein labeling with thiol-reactive probes.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes are indispensable tools in a wide range of applications:

-

Protein Structure and Conformation Studies: Environment-sensitive probes can report on changes in the local environment of the cysteine residue, providing insights into protein folding and conformational changes.[11]

-

Protein-Protein Interactions: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed by labeling interacting proteins with donor and acceptor fluorophores to measure their proximity.

-

Enzyme Kinetics: Labeling can be used to monitor the activity of enzymes that involve thiol-containing active sites.

-

Cellular Imaging: Fluorescently labeled proteins can be introduced into cells to visualize their localization and trafficking.[12]

-

Drug Discovery: These probes are used in high-throughput screening assays to identify compounds that interact with specific cysteine residues on target proteins. They are also crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[9][12]

Conclusion

Thiol-reactive fluorescent probes offer a powerful and versatile method for the specific labeling of proteins. By understanding the underlying chemistry, the properties of different probes, and the appropriate experimental protocols, researchers can effectively utilize these tools to gain deeper insights into protein biology and accelerate the drug discovery process.

References

- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. youtube.com [youtube.com]

- 5. biotium.com [biotium.com]

- 6. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. scbt.com [scbt.com]

A Technical Guide to Fluorescein-Maleimide: Solubility and Stability for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of fluorescein-maleimide (B12279895). Fluorescein-maleimide is a widely utilized thiol-reactive fluorescent probe for labeling proteins, peptides, and other molecules containing sulfhydryl groups.[1][2] Understanding its solubility and stability is critical for successful conjugation, accurate quantification, and the overall reliability of experimental results.

Core Properties of Fluorescein-Maleimide

Fluorescein-maleimide is a derivative of the fluorescein (B123965) dye, featuring a maleimide (B117702) group that specifically reacts with sulfhydryl groups to form a stable thioether bond.[3][4] This reaction is most efficient in the pH range of 6.5-7.5.[3][5] At pH 7, the maleimide group's reactivity towards a free sulfhydryl is approximately 1,000 times greater than towards an amine.[3] However, at pH values above 7.5, the reactivity with primary amines increases, and the maleimide group becomes susceptible to hydrolysis.[3]

Solubility Profile

The solubility of fluorescein-maleimide is a critical factor in preparing stock solutions for labeling reactions. The compound is generally soluble in organic solvents but has limited solubility in aqueous buffers.

| Solvent | Reported Solubility | Concentration (mM) | Notes |

| Dimethylformamide (DMF) | 30 mg/mL[6][7] | ~70.18 mM | A common solvent for preparing high-concentration stock solutions.[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[6][7], 32 mg/mL[8], 50 mg/mL[9] | ~46.79 - 117.00 mM | Widely used for stock solutions.[5][10] Anhydrous DMSO is recommended for stability.[11][12] |

| Ethanol | 2 mg/mL[6][7] | ~4.68 mM | Lower solubility compared to DMF and DMSO. |

| Dichloromethane (DCM) | Soluble[5] | - | Qualitative data indicates solubility. |

| Dioxane | Soluble | - | Qualitative data indicates solubility. |

| Aqueous Buffer | Up to 1mM[3] | 1 mM | Can be added directly to aqueous solutions at low concentrations. |

Molecular Weight of Fluorescein-5-Maleimide: 427.4 g/mol [3][6][7]

Stability and Storage

The stability of fluorescein-maleimide is influenced by several factors, including moisture, pH, light, and temperature. Proper storage and handling are crucial to maintain its reactivity.

| Factor | Conditions and Recommendations |

| Moisture | The maleimide group is sensitive to moisture.[3] The solid compound should be stored desiccated.[3][13][14] Vials should be equilibrated to room temperature before opening to prevent condensation.[3] |

| pH | The maleimide group is prone to hydrolysis, especially at pH > 7.5.[3] The optimal pH for the reaction with thiols is 6.5-7.5.[3][5] The thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols.[15] |

| Light | Fluorescein is susceptible to photobleaching. The compound and its solutions should be protected from light.[13][16] |

| Temperature | Solid: Store at -20°C.[1][3][5][13][14] Stock Solutions (in anhydrous DMSO/DMF): Can be stored at -20°C for up to one month, protected from light and moisture.[11][12][17] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11] |

Experimental Protocols

Preparation of a 10 mM Fluorescein-Maleimide Stock Solution

Objective: To prepare a concentrated stock solution for subsequent labeling reactions.

Materials:

-

Fluorescein-maleimide

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of fluorescein-maleimide to warm to room temperature before opening.[3]

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of fluorescein-maleimide (MW: 427.4), add approximately 234 µL of solvent.

-

Vortex the vial until the solid is completely dissolved.[11]

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

This stock solution should be used promptly.[11] For storage, create single-use aliquots and store at -20°C, protected from light and moisture, for up to four weeks.[11][17]

General Protocol for Protein Labeling

Objective: To covalently label a protein with fluorescein-maleimide.

Materials:

-

Protein with free sulfhydryl groups

-

Labeling buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2; or 100 mM phosphate buffer, pH 7.0)[3][10]

-

(Optional) EDTA to prevent disulfide bond formation[3]

-

(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[12]

-

10 mM Fluorescein-maleimide stock solution

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[3][10]

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[11] If necessary, add 5-10 mM EDTA to the buffer.[3] If the protein's disulfide bonds need to be reduced, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding the maleimide reagent.[3]

-

Labeling Reaction: Add a 10- to 25-fold molar excess of the fluorescein-maleimide stock solution to the protein solution.[3][11] The optimal ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking and protected from light.[3][12]

-

Purification: Remove the unreacted fluorescein-maleimide from the labeled protein using a size-exclusion chromatography column (like Sephadex G-25) or through dialysis.[3][10]

-

Storage of Labeled Protein: Store the purified, labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C.[3]

Visualized Workflows and Pathways

Caption: Workflow for Protein Labeling with Fluorescein-Maleimide.

References

- 1. biotium.com [biotium.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorescein-5-maleimide - Biochemicals - CAT N°: 16383 [bertin-bioreagent.com]

- 5. Fluorescein-Maleimide, 2228857-33-6 | BroadPharm [broadpharm.com]

- 6. Fluorescein-5-maleimide | CAS 75350-46-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fluorescein-5-maleimide (N-(5-Fluoresceinyl)maleimide) - 上海一研生物科技有限公司 [m.elisa-research.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. biotium.com [biotium.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Fluorescein-5-Maleimide 25 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. empbiotech.com [empbiotech.com]

- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to Maleimide Chemistry for Bioconjugation

<_

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based chemistry is a cornerstone of modern bioconjugation, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][] Its widespread adoption in fields ranging from diagnostics to the development of antibody-drug conjugates (ADCs) is a testament to its efficiency and selectivity.[1][3][][5][6] This guide provides a comprehensive overview of the core principles of maleimide (B117702) chemistry, reaction kinetics, stability considerations, and detailed experimental protocols.

The Core Chemistry: A Specific and Efficient Reaction

The primary reaction utilized in maleimide bioconjugation is the Michael addition, where the thiol (sulfhydryl) group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring.[7][8] This reaction forms a stable thioether bond, effectively linking the maleimide-containing molecule to the target protein.[7][9][10]

Reaction Mechanism and Specificity

The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5.[1][][10][11] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific modification of cysteine residues over the more abundant lysine (B10760008) residues.[1][][10] This specificity is crucial for creating homogenous and well-defined bioconjugates.[8]

Figure 1: The Thiol-Maleimide Michael Addition Reaction.

Reaction Kinetics

The thiol-maleimide reaction is rapid, often reaching completion within 1-2 hours at room temperature.[9] The reaction rate is dependent on several factors, including pH, temperature, and the concentration of reactants. The optimal pH range of 6.5-7.5 represents a compromise: below this range, the concentration of the reactive thiolate anion (S⁻) is low, and above this range, the maleimide group becomes increasingly susceptible to hydrolysis.[][10][11]

Critical Reaction Parameters and Side Reactions

Achieving successful and reproducible bioconjugation requires careful control of reaction conditions and an awareness of potential side reactions.

Key Experimental Parameters

| Parameter | Recommended Condition/Consideration | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH increases hydrolysis.[][8][10] |

| Buffer | Phosphate, HEPES, Tris (non-thiol containing) | Avoids competition with the target thiol.[9][12] |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds and free up cysteine thiols. TCEP is preferred as it is thiol-free and does not need to be removed prior to the maleimide reaction.[8][11][12] |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent | Drives the reaction to completion.[9][12] |

| Oxygen | Use degassed buffers; flush with inert gas (N₂ or Ar) | Prevents oxidation of thiols to unreactive disulfide bonds.[8][9][12] |

Potential Side Reactions

Two primary side reactions can compete with the desired thiol conjugation: maleimide hydrolysis and the retro-Michael reaction.

-

Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at a pH above 7.5, forming a non-reactive maleamic acid derivative.[8][10] This highlights the importance of maintaining the correct pH and using freshly prepared maleimide solutions.[8]

-

Retro-Michael Reaction (Reversibility): The formed thioether bond is not completely irreversible and can undergo a retro-Michael reaction, leading to deconjugation.[8][13][14] This is particularly relevant in vivo, where high concentrations of thiols like glutathione (B108866) can lead to the payload being transferred to other molecules, a phenomenon known as "payload migration."[10][15]

Figure 2: Competing reactions for the maleimide functional group.

Stability of the Maleimide-Thiol Adduct

The stability of the bioconjugate is critical for its therapeutic efficacy and safety.[15] While long considered stable, the thioether linkage formed from maleimide conjugation can be labile.

Succinimide (B58015) Ring Hydrolysis

The initial thioether adduct, a thiosuccinimide, can undergo a secondary reaction: hydrolysis of the succinimide ring itself.[16][17][18] This ring-opening creates a more stable, irreversible product that is resistant to the retro-Michael reaction.[13][16][17] However, for many common maleimide linkers, this hydrolysis is slow.[16][17]

| Adduct Form | Stability Characteristic | Consequence |

| Thiosuccinimide (Ring-Closed) | Susceptible to retro-Michael reaction and thiol exchange.[13][15][16] | Potential for drug deconjugation and off-target toxicity in vivo.[16] |

| Succinamic Acid Thioether (Ring-Opened) | Stabilized and resistant to cleavage.[10][16][17] | Ensures long-term stability of the bioconjugate.[16] |

Next-Generation Maleimides (NGMs)

To address the stability issue, "next-generation maleimides" have been developed. These include maleimides with electron-withdrawing groups that accelerate the stabilizing ring-opening hydrolysis, and disulfide "re-bridging" maleimides that can react with both thiols from a reduced disulfide bond to create a more stable linkage.[16][17][19][20][21][22] Diiodomaleimides, for example, offer rapid conjugation with reduced hydrolysis of the maleimide itself, allowing for efficient cross-linking.[19][23]

Figure 3: Fates of the initial maleimide-thiol conjugate.

Experimental Protocol: Protein Labeling with a Maleimide Reagent

This section provides a generalized protocol for the conjugation of a maleimide-functionalized molecule to a protein containing cysteine residues.

Materials and Reagents

-

Protein to be labeled (e.g., IgG antibody)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

-

Reducing Agent (optional): 10 mM TCEP-HCl solution.

-

Quenching Reagent: 1 M Cysteine or N-acetylcysteine.

-

Solvent for Maleimide Reagent: Anhydrous DMSO or DMF.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette (10K MWCO for IgG).[24]

Step-by-Step Methodology

Figure 4: General experimental workflow for protein-maleimide conjugation.

Detailed Procedure:

-

Protein Preparation:

-

Maleimide Reagent Preparation:

-

Just prior to use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the maleimide reagent is recommended as a starting point.[9][12]

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate for 2 hours at room temperature or overnight at 4°C.[12]

-

-

Purification:

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[12]

-

For long-term storage, add stabilizers like BSA and store at 4°C or, with a cryoprotectant like glycerol, at -20°C.[24]

-

Conclusion

Maleimide chemistry offers a robust and highly specific method for bioconjugation, critical for the development of advanced therapeutics like ADCs.[1][][8] A thorough understanding of the reaction mechanism, the influence of pH, the potential for side reactions, and strategies to enhance conjugate stability is paramount for success. By carefully controlling reaction parameters and considering the use of next-generation reagents, researchers can harness the power of maleimide chemistry to create well-defined, stable, and effective bioconjugates.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biotium.com [biotium.com]

An In-depth Technical Guide to the Principle of Thiol-Maleimide Coupling for Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of thiol-maleimide coupling for the fluorescent labeling of biomolecules. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this powerful bioconjugation technique. This guide delves into the core chemical principles, provides detailed experimental protocols, presents quantitative data for practical application, and offers troubleshooting guidance.

Core Principles of Thiol-Maleimide Coupling

The conjugation of fluorescent probes to biomolecules is a cornerstone of modern biological research and therapeutic development. Among the various bioconjugation strategies, the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is prized for its high selectivity, efficiency, and mild reaction conditions.

The fundamental chemistry underlying this technique is a Michael addition reaction . In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond. This high degree of chemoselectivity for thiols, particularly within a specific pH range, makes it an ideal method for selectively modifying cysteine residues in proteins and peptides.

Reaction Mechanism and Specificity

The reaction is highly specific for thiol groups over other nucleophilic functional groups present in biomolecules, such as amines. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity is crucial for the precise labeling of target sites on complex biomolecules.

dot

Critical Reaction Parameters

Successful thiol-maleimide conjugation hinges on the careful control of several key parameters:

-

pH: The optimal pH range for the reaction is between 6.5 and 7.5. Below pH 6.5, the thiol group is increasingly protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and the reactivity of primary amines increases, leading to a loss of selectivity.

-

Temperature: The reaction can be carried out at room temperature (for 2 hours) or at 4°C (overnight). Lower temperatures can be beneficial for sensitive proteins.

-

Stoichiometry: A molar excess of the maleimide reagent, typically 10- to 20-fold, is often used to drive the reaction to completion.

-

Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides. Pre-treatment with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often necessary to cleave these bonds and liberate free thiols. TCEP is generally preferred over dithiothreitol (B142953) (DTT) as it does not contain a thiol group itself and does not need to be removed prior to the maleimide reaction.

-

Oxygen Exclusion: Thiols are susceptible to oxidation, which can lead to the formation of unreactive disulfide bonds. The use of degassed buffers and flushing reaction vessels with an inert gas like nitrogen or argon is recommended to prevent this.

Quantitative Data Summary

The efficiency and stability of thiol-maleimide coupling can be influenced by various factors. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Reaction Conditions and Efficiency

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability. |

| Temperature | 4°C to Room Temperature | Lower temperatures for sensitive biomolecules. |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Higher excess can drive reaction to completion. |

| Reaction Time | 2 hours (RT) to Overnight (4°C) | Dependent on reactants and temperature. |

| Typical Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Highly dependent on the specific biomolecule and reaction conditions. |

Table 2: Stability of Thiol-Maleimide Adducts

| Condition | Stability Consideration | Mitigation Strategy |

| Physiological pH (in vivo) | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione). | Post-conjugation hydrolysis of the succinimide (B58015) ring at pH > 7.5 to form a stable ring-opened structure. |

| Half-life of Adducts (in presence of glutathione) | 20 to 80 hours for some adducts. | The rate of the retro reaction can be modulated by the reactivity of the Michael donor. |

| Long-term Storage | Potential for hydrolysis and retro-Michael reaction. | Store conjugates at 4°C or -20°C in a slightly acidic to neutral buffer (pH 6.5-7.0), protected from light. |

Experimental Protocols

This section provides detailed methodologies for the fluorescent labeling of proteins and oligonucleotides using thiol-maleimide chemistry.

Protocol for Fluorescent Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins with maleimide-activated fluorescent dyes.

Materials:

-

Protein (e.g., IgG antibody) to be labeled

-

Maleimide-activated fluorescent dye

-

Degassed reaction buffer (e.g., 1x PBS, 100 mM phosphate, or HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

TCEP (optional, for disulfide bond reduction)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If reduction of disulfide bonds is necessary, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of maleimide-activated dye to warm to room temperature.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Perform the Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring.

-

Flush the reaction vial with an inert gas, seal it, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

dot

Basic characteristics of fluorescein dyes in research.

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965), a xanthene-based synthetic organic dye, and its derivatives are fundamental tools in a vast array of research applications due to their bright green fluorescence and biocompatibility.[1] This in-depth guide explores the core characteristics of fluorescein dyes, providing quantitative data, detailed experimental protocols, and visualizations to empower researchers in their effective application.

Core Photophysical and Chemical Characteristics

Fluorescein and its derivatives are prized for their high molar absorptivity and excellent fluorescence quantum yield.[2] The fluorescence intensity of these dyes is notably pH-dependent, a crucial consideration for experimental design.[3] Fluorescein has a pKa of approximately 6.4, and its absorption and emission spectra vary with the ionization state of the molecule.[3] In aqueous solutions, it can exist in cationic, neutral, monoanionic, and dianionic forms, with the dianion exhibiting the strongest fluorescence.[3]

The most widely used derivative is Fluorescein Isothiocyanate (FITC), which contains an isothiocyanate reactive group that readily forms covalent bonds with primary amines on proteins and other biomolecules.[4] This property makes FITC an invaluable tool for labeling antibodies, proteins, and other molecules for detection and tracking in various biological assays.[2]

Quantitative Data Summary

The following tables summarize the key photophysical properties of Fluorescein and Fluorescein Isothiocyanate (FITC) for easy comparison. These values can vary depending on the specific experimental conditions, such as solvent and pH.

Table 1: Photophysical Properties of Fluorescein

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~494 nm | in water | [3] |

| Emission Maximum (λem) | ~512-521 nm | in water | [3] |

| Molar Extinction Coefficient (ε) | ~76,900 M-1cm-1 | at 490 nm, neutral/alkaline pH | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.93 - 0.97 | in basic ethanol/NaOH | [5][6] |

| Fluorescence Lifetime (τ) | ~3-4 ns | pH-dependent | [3] |

| pKa | ~6.4 | [3] | |

| Isosbestic Point | ~460 nm | [3] |

Table 2: Photophysical Properties of Fluorescein Isothiocyanate (FITC)

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~495 nm | [7][8] | |

| Emission Maximum (λem) | ~518-519 nm | in 0.1 M phosphate (B84403) buffer, pH 8.0 | [8][9] |

| Molar Extinction Coefficient (ε) | ~75,000 M-1cm-1 | [9] | |

| Fluorescence Quantum Yield (Φ) | ~0.92 | [9] | |

| Molecular Weight | 389.38 g/mol | [9] |

Key Experimental Protocols

Fluorescein dyes are integral to numerous experimental techniques. Below are detailed methodologies for three common applications.

Immunofluorescence Staining using FITC-Conjugated Antibodies

This protocol outlines the direct immunofluorescence staining of cells or tissue sections.

Materials:

-

Cells or tissue sections on slides

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS)

-

FITC-conjugated primary antibody

-

Mounting medium

Procedure:

-

Sample Preparation: Perfuse or dissect tissue and fix in 4% paraformaldehyde. For cultured cells, fix for 10-20 minutes at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular antigens): Incubate with permeabilization buffer for 10-20 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Blocking: Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the FITC-conjugated primary antibody, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C in a dark, humidified chamber.

-

Washing: Wash three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount a coverslip onto the slide using an appropriate mounting medium.

-

Visualization: Examine the sample under a fluorescence or confocal microscope using the appropriate filter set for FITC (Excitation: ~495 nm, Emission: ~518 nm). Store slides flat at 4°C in the dark.[9]

Flow Cytometry Analysis using FITC

This protocol describes the staining of cell surface markers for analysis by flow cytometry.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

-

Fc block (optional, to prevent non-specific binding)

-

FITC-conjugated primary antibody

-

FACS™ tubes (5 mL round-bottom polystyrene tubes)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., peripheral blood, cell culture). Adjust the cell concentration to 1 x 106 cells/100 µL in cold staining buffer.

-

Fc Blocking (Optional): Add Fc block to the cell suspension and incubate for 15 minutes at room temperature. Do not wash after this step.

-

Antibody Staining: Add the predetermined optimal concentration of the FITC-conjugated primary antibody to the cells. Vortex gently.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Washing: Add 2 mL of staining buffer and centrifuge at 350-500 x g for 5 minutes. Decant the supernatant. Repeat the wash step twice.

-

Resuspension: Resuspend the cell pellet in 200-400 µL of staining buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and a detector for FITC emission (~525 nm).

Cell Viability Assay using Fluorescein Diacetate (FDA)

This assay distinguishes viable from non-viable cells based on enzymatic activity.

Materials:

-

Cell suspension

-

Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (optional, for counterstaining dead cells)

-

Phosphate-Buffered Saline (PBS) or cell culture medium without serum

Procedure:

-

Staining Solution Preparation: Freshly prepare a working staining solution. For example, dilute the FDA stock solution to a final concentration of 1-5 µg/mL in PBS or serum-free medium. If using PI, add it to the working solution.

-

Cell Staining: Add the staining solution to the cell suspension.

-

Incubation: Incubate for 4-5 minutes at room temperature in the dark.

-

Washing: Gently wash the cells with PBS to remove excess dye.

-

Visualization: Observe the cells under a fluorescence microscope. Viable cells with intact membranes and active esterases will hydrolyze FDA to fluorescein and exhibit green fluorescence.[1] Non-viable cells will not retain fluorescein and, if counterstained with PI, will show red fluorescence.[1]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate fundamental concepts and workflows related to fluorescein dyes.

Caption: pH-dependent ionic forms and fluorescence of fluorescein.

Caption: Workflow for FITC-antibody conjugation and immunofluorescence.

Conclusion

Fluorescein and its derivatives, particularly FITC, remain indispensable tools in modern biological research. Their bright fluorescence, coupled with the ability to be conjugated to a wide range of biomolecules, enables researchers to visualize and quantify cellular components and processes with high sensitivity. A thorough understanding of their photophysical properties, especially the pH sensitivity, and adherence to optimized experimental protocols are paramount for generating reliable and reproducible data. This guide provides a foundational resource for both new and experienced researchers to effectively harness the power of fluorescein dyes in their scientific endeavors.

References

- 1. ibidi.com [ibidi.com]

- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Flow Cytometry Protocol | Abcam [abcam.com]

- 6. timothyspringer.org [timothyspringer.org]

- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols for Fluorescein-Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-maleimide (B12279895) is a thiol-reactive fluorescent probe widely utilized for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues. The maleimide (B117702) group reacts specifically with the thiol group of cysteine to form a stable thioether bond under mild conditions. This labeling technique is instrumental in various biological applications, including fluorescence microscopy, flow cytometry, immunoassays, and studies of protein-protein interactions, protein localization, and conformational changes.[1] This document provides detailed protocols for protein labeling with fluorescein-maleimide, data on its spectral properties, and methods for quantifying the degree of labeling.

Physicochemical and Spectral Properties

Fluorescein-maleimide is characterized by its bright green fluorescence. Its spectral properties are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity and pH.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492 - 498 nm | [1][2] |

| Emission Maximum (λem) | ~515 - 520 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ≥80,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.79 - 0.95 | [1] |

| Molecular Weight | 427.36 g/mol | |

| Correction Factor (A280) | ~0.35 | [3] |

Experimental Protocols

Preparation of Reagents

a. Protein Preparation:

-

Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[4] Recommended buffers include 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5.[5]

-

If the protein buffer contains any thiol-containing substances (e.g., dithiothreitol (B142953) [DTT] or β-mercaptoethanol), they must be removed by dialysis or gel filtration prior to labeling, as they will compete with the protein's cysteine residues for reaction with the maleimide.[6]

-

For proteins with disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature. If DTT is used, it must be subsequently removed.[4]

b. Fluorescein-Maleimide Stock Solution:

-

Allow the vial of fluorescein-maleimide to warm to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a 10 mM stock solution by dissolving the fluorescein-maleimide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). For example, to prepare a 10 mM solution, dissolve 1 mg of fluorescein-maleimide in approximately 234 µL of DMSO.[3]

-

This stock solution should be used promptly. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to a month.

Protein Labeling Reaction

The optimal molar ratio of dye to protein for labeling should be determined empirically for each specific protein. A common starting point is a 10:1 to 20:1 molar ratio of fluorescein-maleimide to protein.[4]

-

While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM fluorescein-maleimide stock solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][6]

| Parameter | Recommended Condition |

| Protein Concentration | 2-10 mg/mL |

| Buffer | Phosphate, Tris, or HEPES |

| pH | 7.0-7.5[5] |

| Dye:Protein Molar Ratio | 10:1 to 20:1 (to be optimized)[4] |